Stereochemical Configuration: (R) vs. (S) Enantiomer Differentiation in Chiral Pool Access and Biological Recognition
The (R) enantiomer (CAS 1217603-45-6) and (S) enantiomer (CAS 106576-36-7) are non-superimposable mirror images. In the only peer-reviewed synthetic route reported for this compound class, the chiral configuration is derived from enantiopure (S)-2-(2-alkyl-1-aziridinyl)acetate precursors, and the stereochemical integrity is retained through cyclization with ethylamine and boron trifluoride etherate, yielding the optically active piperazine in approximately 70% yield [1]. The specific rotation, though not numerically reported for the (R) isomer in open literature, is expected to be equal in magnitude and opposite in sign to the (S) isomer. A user requiring a particular enantiomer for asymmetric synthesis or chiral biological target engagement cannot substitute one for the other without inverting the stereochemical outcome of the intended reaction or losing enantioselective binding [2].
| Evidence Dimension | Absolute stereochemistry at C5 (chiral center) |
|---|---|
| Target Compound Data | (R) configuration; C5 stereocenter with ethyl substituent; CAS 1217603-45-6; SMILES O=C1N(CC)C[C@H](NC1)CC |
| Comparator Or Baseline | (S) configuration; C5 stereocenter with ethyl substituent; CAS 106576-36-7; SMILES O=C1N(CC)C[C@@H](NC1)CC |
| Quantified Difference | Enantiomeric pair; equimolar specific rotation of opposite sign (exact [α]D not publicly reported for either enantiomer). Synthetic yield from aziridine precursor: ~70% for (S) enantiomer [1]. |
| Conditions | Synthesis from chiral ethyl (S)-2-(2-alkyl-1-aziridinyl)acetate; cyclization with BF₃·Et₂O in excess ethylamine; retention of configuration confirmed [1]. |
Why This Matters
For procurement, the (R) enantiomer must be explicitly specified; the (S) enantiomer is a different chemical entity (distinct CAS number) and cannot serve as a drop-in replacement in any stereochemically sensitive application.
- [1] Yahiro, N.; Ito, S. Preparation of Optically Active Piperazines from Ethyl (S)-2-(2-Alkyl-1-aziridinyl)acetates. Bull. Chem. Soc. Jpn. 1986, 59 (1), 321–322. DOI: 10.1246/bcsj.59.321 View Source
- [2] MolAid. (S)-1,5-Diethylpiperazin-2-one (CAS 106576-36-7). https://www.molaid.com/MS_428517 View Source
